molecular formula C23H24N2O5S B2869084 3-amino-4-(3-ethoxy-4-propoxyphenyl)-2-(furan-2-carbonyl)-4,5-dihydrothieno[2,3-b]pyridin-6(7H)-one CAS No. 897831-21-9

3-amino-4-(3-ethoxy-4-propoxyphenyl)-2-(furan-2-carbonyl)-4,5-dihydrothieno[2,3-b]pyridin-6(7H)-one

Cat. No.: B2869084
CAS No.: 897831-21-9
M. Wt: 440.51
InChI Key: FZFLHJXCGCGPFX-UHFFFAOYSA-N
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Description

The compound 3-amino-4-(3-ethoxy-4-propoxyphenyl)-2-(furan-2-carbonyl)-4,5-dihydrothieno[2,3-b]pyridin-6(7H)-one belongs to the thieno[2,3-b]pyridine class, a heterocyclic system fused with a thiophene ring. Its structure features:

  • A 4,5-dihydrothieno[2,3-b]pyridin-6(7H)-one core, providing partial saturation that may enhance conformational stability.
  • A 3-ethoxy-4-propoxyphenyl substituent at position 4, contributing lipophilicity and steric bulk.
  • A furan-2-carbonyl group at position 2, introducing electron-withdrawing and hydrogen-bonding capabilities.
  • An amino group at position 3, which could participate in intermolecular interactions or serve as a synthetic handle for further derivatization.

Properties

IUPAC Name

3-amino-4-(3-ethoxy-4-propoxyphenyl)-2-(furan-2-carbonyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-3-9-29-15-8-7-13(11-17(15)28-4-2)14-12-18(26)25-23-19(14)20(24)22(31-23)21(27)16-6-5-10-30-16/h5-8,10-11,14H,3-4,9,12,24H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFLHJXCGCGPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=C(S3)C(=O)C4=CC=CO4)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-4-(3-ethoxy-4-propoxyphenyl)-2-(furan-2-carbonyl)-4,5-dihydrothieno[2,3-b]pyridin-6(7H)-one is a complex organic molecule with potential therapeutic applications. Its unique structure, which integrates various functional groups, suggests promising biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications supported by research findings.

Molecular Structure

  • Molecular Formula : C23_{23}H24_{24}N2_{2}O5_{5}S
  • Molecular Weight : 440.5 g/mol
  • CAS Number : 897831-21-9

Structural Features

The compound features a thienopyridine ring fused with a furan ring and substituted with ethoxy and propoxy groups. This structural diversity is likely to influence its interaction with biological targets.

PropertyValue
Molecular FormulaC23_{23}H24_{24}N2_{2}O5_{5}S
Molecular Weight440.5 g/mol
CAS Number897831-21-9

While the precise mechanisms of action for this compound are not fully elucidated, its structural components suggest several possible interactions within biological systems:

  • Enzyme Inhibition : The presence of multiple functional groups may allow the compound to act as an inhibitor or modulator of various enzymes.
  • Antimicrobial Activity : Similar thienopyridine derivatives have shown antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting potential antimicrobial activity for this compound.
  • Anticancer Potential : Studies on related compounds indicate that thienopyridines can exhibit anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells .

Research Findings

Research has indicated that compounds with similar structural motifs exhibit significant biological activities:

  • Antibacterial Activity : A study highlighted the antibacterial efficacy of thienopyridine derivatives against resistant bacterial strains, suggesting that this compound may also possess similar properties .
  • Anticancer Activity : The anticancer effects have been observed in related thienopyridine compounds that target specific cancer cell lines through various mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies

Several studies have evaluated the biological activity of thienopyridine derivatives:

  • Study on Antimicrobial Effects : A series of thienopyridine compounds were tested against various bacterial strains, revealing significant inhibition of growth in resistant strains, thereby supporting the hypothesis that similar compounds may have broad-spectrum antibacterial properties.
  • Anticancer Evaluation : Research involving the evaluation of thienopyridine analogs demonstrated their effectiveness in reducing tumor size in animal models, indicating a potential pathway for clinical applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

a) Thieno[2,3-b]pyridine vs. 1,4-Dihydropyridine

Compounds such as AZ331 and AZ257 () feature a 1,4-dihydropyridine core instead of the thieno[2,3-b]pyridine system.

b) Thieno[3,4-d]pyridazine Derivatives

Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate () replaces the pyridine ring with a pyridazine, altering electronic properties and hydrogen-bonding sites. This structural shift may reduce bioavailability compared to the target compound’s fused thiophene-pyridine system .

Substituent Analysis

a) Aryl and Alkoxy Groups
  • Target Compound : The 3-ethoxy-4-propoxyphenyl group combines ethoxy and propoxy substituents, balancing lipophilicity (logP) and solubility.
  • Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate () uses a 2-methoxyphenyl group, which is less bulky but may reduce metabolic stability compared to the target’s branched alkoxy chains .
  • Compound 7h () incorporates a 6-ethoxy-4-phenyl group, favoring planar stacking but lacking the propoxy group’s steric effects .
b) Functional Groups at Position 2
  • The furan-2-carbonyl group in the target compound contrasts with carboxamide (e.g., compound 7h) or ester (e.g., methyl carboxylate in ) moieties. The furan carbonyl may enhance electron-deficient character, influencing binding affinity in enzyme active sites .

Analytical and Physicochemical Properties

Property Target Compound* Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate Compound 7h
Molecular Formula C₂₄H₂₇N₃O₅S C₂₂H₁₈N₂O₃S C₃₆H₃₁N₇O₅S₂
Molecular Weight (g/mol) ~477.56 390.10 691.81
Key Functional Groups Amino, furan carbonyl Amino, methyl carboxylate Cyano, carboxamide
Elemental Analysis (C%) N/A Calcd: 62.50; Found: 62.50 Calcd: 62.54; Found: 62.50

*Calculated based on molecular formula.

  • The target compound’s higher molecular weight and branched alkoxy groups suggest increased lipophilicity compared to simpler analogs.
  • IR data for compound 7h () reveals a CN stretch at 2220 cm⁻¹ , absent in the target compound, highlighting differences in polarity .

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